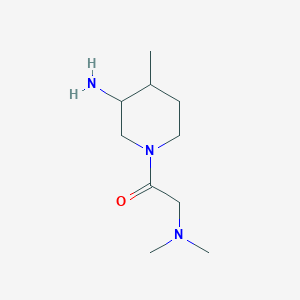
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an amino group and a methyl group, as well as a dimethylaminoethyl ketone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors. For example, 4-methylpiperidine can be prepared by the hydrogenation of 4-methylpyridine.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For instance, 4-methylpiperidine can be reacted with ammonia or an amine to form 3-amino-4-methylpiperidine.
Formation of the Dimethylaminoethyl Ketone Moiety: This can be achieved through a reaction between a suitable ketone precursor and dimethylamine. For example, 2-chloroacetone can be reacted with dimethylamine to form 2-(dimethylamino)ethan-1-one.
Coupling Reaction: The final step involves coupling the 3-amino-4-methylpiperidine with the 2-(dimethylamino)ethan-1-one through a condensation reaction to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
化学反应分析
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted products.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Condensation: Aldehydes, ketones, and other carbonyl compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and condensation reactions can form imines or enamines.
科学研究应用
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-(methylamino)ethan-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-(propylamino)ethan-1-one: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-(dimethylamino)ethan-1-one is unique due to the presence of both the dimethylaminoethyl ketone moiety and the 3-amino-4-methylpiperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-(3-amino-4-methylpiperidin-1-yl)-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C10H21N3O/c1-8-4-5-13(6-9(8)11)10(14)7-12(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI 键 |
JQXNYQGFYMQWNG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1N)C(=O)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)

![1-Methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13206196.png)


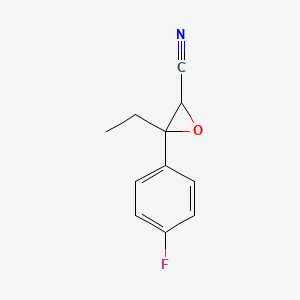
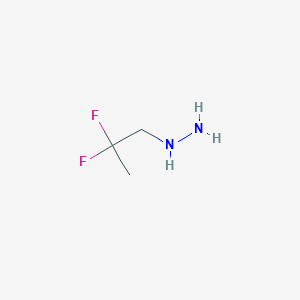
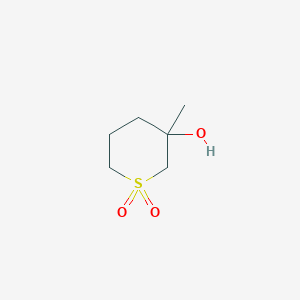

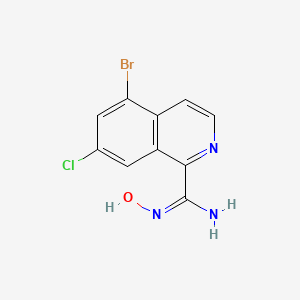
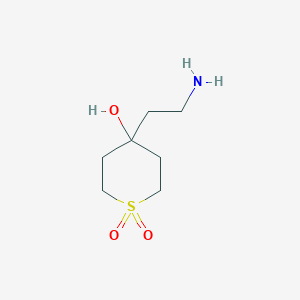
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)

